Guraxetan, specifically known as zadavotide guraxetan, is a radiopharmaceutical compound primarily utilized in the treatment of metastatic castration-resistant prostate cancer. It is classified as a prostate-specific membrane antigen-targeted agent, which incorporates the radionuclide Lutetium-177 for therapeutic purposes. The compound has gained prominence due to its efficacy in delivering targeted radiation to cancer cells while minimizing damage to surrounding healthy tissues.
Zadavotide guraxetan is categorized under radiopharmaceuticals, specifically designed for use in nuclear medicine. It is recognized for its ability to bind selectively to prostate-specific membrane antigen, a protein overexpressed in prostate cancer cells. The compound's molecular formula is , and it has a molecular weight of approximately 1498.4 g/mol .
The synthesis of zadavotide guraxetan involves several key steps, primarily focusing on the incorporation of Lutetium-177 into the peptide structure. The process typically includes:
The synthesis process has been optimized to achieve high radiochemical yields and purity levels exceeding 97%. This involves careful monitoring of reaction conditions, including temperature and pH, during the radiolabeling phase .
Zadavotide guraxetan features a complex molecular structure characterized by its peptide backbone and the incorporation of iodine and Lutetium-177. The presence of iodine in its structure contributes to its binding affinity for prostate-specific membrane antigen.
The compound's structural data can be summarized as follows:
Zadavotide guraxetan participates in various chemical reactions, particularly during its synthesis and when interacting with biological systems. Key reactions include:
The stability of zadavotide guraxetan is critical for its effectiveness as a therapeutic agent. Studies have shown that under specific conditions, such as pH and temperature variations, the compound maintains its integrity, thereby ensuring consistent therapeutic outcomes .
Zadavotide guraxetan operates through a targeted mechanism wherein it binds to prostate-specific membrane antigen expressed on cancer cells. Upon binding, Lutetium-177 emits beta particles that induce cytotoxic effects on the targeted cells while sparing adjacent healthy tissues.
The mechanism can be summarized as follows:
This targeted approach enhances treatment efficacy while minimizing systemic exposure to radiation .
Relevant data indicates that zadavotide guraxetan exhibits high radiochemical purity post-synthesis, which is essential for its clinical application .
Zadavotide guraxetan has significant applications in nuclear medicine, particularly for treating metastatic castration-resistant prostate cancer. Its ability to deliver targeted radiation makes it a valuable tool in oncology, improving patient outcomes by specifically targeting malignant cells while reducing collateral damage to healthy tissues.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3